1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a derivative of acetophenone and features a chloro, hydroxy, and dimethyl substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or Bronsted acids like sulfuric acid (H2SO4).
Procedure: The aldehyde and ketone are mixed in a suitable solvent, such as ethanol or methanol, and the catalyst is added. The mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 1-(3-chloro-6-oxo-2,4-dimethylphenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of 1-(3-substituted-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one.
Scientific Research Applications
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Chemical Reactions: The presence of reactive functional groups, such as the hydroxy and chloro groups, allows the compound to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the dimethyl and methylpropanone groups.
2-Acetyl-6-chlorophenol: Similar structure but lacks the dimethyl and methylpropanone groups.
3-Chloro-2-hydroxyacetophenone: Similar structure but lacks the dimethyl and methylpropanone groups.
Uniqueness
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the dimethyl and methylpropanone groups
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-6(2)12(15)10-8(4)11(13)7(3)5-9(10)14/h5-6,14H,1-4H3 |
InChI Key |
YDLBNSJFAMJMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(=O)C(C)C)O |
Origin of Product |
United States |
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